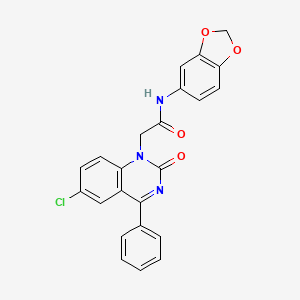

N-1,3-benzodioxol-5-yl-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

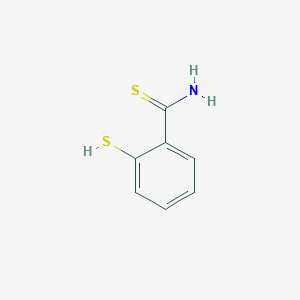

The synthesis of complex acetamides, such as N-1,3-benzodioxol-5-yl-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, involves multi-step reactions that start from basic organic compounds. In the first paper, a four-step synthesis process is described starting from anthranilic acid and aryl isothiocyanates, leading to the formation of derivatives with 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. The total yields of these derivatives ranged from 29 to 31%, indicating a moderately efficient synthesis process. The structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra .

Molecular Structure Analysis

The molecular structure of such acetamides is characterized by the presence of multiple functional groups and aromatic systems. The derivatives mentioned in the first paper include a 3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl moiety, which is structurally similar to the quinazolinone part of the target molecule. The structural determination of these compounds was achieved through spectroscopic techniques, which are essential for confirming the presence of the desired functional groups and the overall molecular framework .

Chemical Reactions Analysis

The synthesis of acetamide derivatives typically involves reactions such as cyclization, acylation, and substitution. In the second paper, a synthetic route for a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, is described. The key step in this synthesis is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate, which is a reaction that could be analogous to steps required for the synthesis of the target molecule. The overall yield of this process was 49%, and the purity of the final product was 98.9% as determined by HPLC, suggesting that the method is efficient and suitable for large-scale operations .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of N-1,3-benzodioxol-5-yl-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, we can infer that the compound is likely to exhibit properties typical of aromatic acetamides with multiple heteroatoms. These properties may include moderate solubility in organic solvents, potential for intermolecular hydrogen bonding, and the presence of multiple chromophores and functional groups that could affect its spectroscopic characteristics. The purity and stability of such compounds are crucial for their potential application, and methods like HPLC are commonly used to assess these attributes .

科学的研究の応用

Antitumor Applications

A study by Al-Suwaidan et al. (2016) explored the antitumor activities of novel 3-benzyl-4(3H)quinazolinone analogues, revealing broad-spectrum antitumor activity with some compounds showing potency comparable or superior to the control drug 5-FU. These compounds exhibited selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Applications

Desai et al. (2007) reported on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The synthesized compounds showed significant antibacterial and antifungal activities against various pathogens, indicating their potential as novel antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Anti-Inflammatory and Analgesic Applications

Alagarsamy et al. (2015) developed novel quinazolinyl acetamides and evaluated them for their analgesic and anti-inflammatory activities. Among the synthesized compounds, one showed potent analgesic and anti-inflammatory activities, with a lower ulcerogenic potential compared to aspirin, suggesting its potential as a safer alternative for pain and inflammation management (Alagarsamy et al., 2015).

Anticonvulsant and Additional Biological Activities

Amir et al. (2011) explored the anticonvulsant activities of benzothiazole derivatives containing acetamido and carbothioamido pharmacophores. The study found that specific derivatives exhibited promising anticonvulsant properties, alongside investigations into drug-likeness parameters to assess their potential for further development as anticonvulsant agents (Amir, Asif, Ali, & Hassan, 2011).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O4/c24-15-6-8-18-17(10-15)22(14-4-2-1-3-5-14)26-23(29)27(18)12-21(28)25-16-7-9-19-20(11-16)31-13-30-19/h1-11H,12-13H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKMKKFMQJPPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,3-benzodioxol-5-yl-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B3012401.png)

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![N-(3-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3012409.png)

![5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B3012416.png)